molecular formula C19H21NO4 B12815964 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol

9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol

Cat. No.: B12815964
M. Wt: 327.4 g/mol
InChI Key: HNESGTKRCNCDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroprotoberberine alkaloid family, characterized by a dibenzoquinolizine skeleton. Key structural features include:

  • Methoxy groups at positions 9 and 10.
  • Diol groups at positions 2 and 2.
  • A stereospecific configuration (13aR) in its natural form.

Its structural complexity contributes to diverse biological activities, including interactions with dopamine receptors and enzyme inhibition .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

9,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol

InChI

InChI=1S/C19H21NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3

InChI Key

HNESGTKRCNCDKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)O)C=C1)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol typically involves:

  • Construction of the isoquinoline core via cyclization reactions
  • Introduction of methoxy substituents through methylation of hydroxyl precursors
  • Formation of the diol functionality by selective oxidation or hydroxylation
  • Control of stereochemistry in the tetrahydro ring system through catalytic or reagent-controlled steps

Key Synthetic Approaches

N-Acyliminium Ion Cyclization

One prominent method involves the generation of N-acyliminium ions from imine precursors, followed by intramolecular cyclization to form the fused heterocyclic system. This approach has been demonstrated in the synthesis of related isoquinoline alkaloids and involves:

  • Preparation of imines from amines and aldehydes
  • Direct N-acylation of imines with functionalized benzoic acids to generate N-acyliminium intermediates
  • Intramolecular nucleophilic attack leading to cyclized heterocycles

This method allows for the efficient construction of complex ring systems with good control over regio- and stereochemistry. It has been applied successfully in the synthesis of Evodiamine and related natural products, which share structural motifs with the target compound.

Chemoenzymatic Cascade Reactions

Recent advances include chemoenzymatic cascades where enzymatic catalysis is combined with chemical steps to achieve stereoselective synthesis. For example:

  • Enzymatic oxidation of dopamine derivatives to form catechol intermediates
  • Subsequent chemical condensation with aldehydes such as 2-(3,4-dimethoxyphenyl)propanal
  • N-Chlorosuccinimide (NCS)-mediated cyclization to form tetrahydroisoquinoline frameworks
  • Final steps involving formaldehyde-mediated ring closure and methylation to install methoxy groups

This approach yields the target compound or close analogs with high stereochemical purity and good yields (up to 95% in intermediate steps).

Organometallic and Cross-Coupling Reactions

In some synthetic routes, organometallic additions and palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) are employed to assemble advanced intermediates before final cyclization. These methods provide flexibility in modifying substituents and ring fusion patterns.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Imine formation Amine + aldehyde, mild acid catalyst >85 High purity imines essential for subsequent steps
N-Acylation of imine Functionalized benzoic acid, coupling agents 70-90 Generates N-acyliminium ion intermediate
Intramolecular cyclization Mild heating or Lewis acid catalysis 60-85 Forms fused isoquinoline ring system
Enzymatic oxidation Dopamine hydrochloride, sodium ascorbate, HEPES buffer pH 7.5 63-95 Produces catechol intermediates with high stereoselectivity
NCS-mediated cyclization N-Chlorosuccinimide, acetonitrile, room temperature 70-90 Efficient ring closure step
Formaldehyde-mediated closure Formaldehyde (37% aqueous), formic acid, 50°C, 2 h 23-50 Final ring closure and methylation steps
Purification Flash chromatography, preparative HPLC - Essential for isolating pure compound

Mechanistic Insights and Research Findings

  • N-Acyliminium Ion Reactivity: The formation of N-acyliminium ions is a key step enabling intramolecular nucleophilic attack, which drives the cyclization to the fused ring system. This intermediate is highly electrophilic and can be generated under mild conditions, facilitating diverse heterocycle synthesis.

  • Stereochemical Control: The chemoenzymatic approach leverages enzyme specificity to control stereochemistry at chiral centers, particularly in the tetrahydro ring system. This is critical for biological activity and structural fidelity.

  • Oxidative Sensitivity: Intermediates such as aldehydes and catechols are sensitive to oxidation; thus, they are often used immediately without purification to avoid degradation.

  • Reaction Monitoring: In situ techniques such as React IR have been employed to monitor the formation and consumption of intermediates, providing real-time mechanistic data and optimization of reaction conditions.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
N-Acyliminium Ion Cyclization Imines, functionalized benzoic acids, Lewis acids Efficient ring formation, versatile Requires careful control of conditions
Chemoenzymatic Cascade Dopamine, aldehydes, enzymes, NCS, formaldehyde High stereoselectivity, mild conditions Multi-step, sensitive intermediates
Organometallic Coupling Organometallic reagents, Pd catalysts Structural diversity, late-stage modification Requires specialized catalysts and conditions

Chemical Reactions Analysis

Types of Reactions

Demethyleneberberine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethyleneberberine, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

Demethyleneberberine exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Scoulerine (CAS 6451-73-6)

Molecular Formula: C₁₉H₂₁NO₄ Structure: (13aR)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol Key Differences:

  • Methoxy groups at positions 3 and 10 vs. 9 and 10 in the target compound.
  • Diol groups at positions 2 and 9 vs. 2 and 3 .
    Pharmacology :
  • Exhibits anti-mitotic activity and inhibits BACE1 (β-secretase), a target in Alzheimer’s disease .
  • Lower dopamine receptor affinity compared to (−)-Stepholidine due to differing substitution patterns .

(−)-Stepholidine (L-SPD, CAS 16562-13-3)

Molecular Formula: C₁₉H₂₁NO₄ Structure: (S)-3,9-Dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline-2,10-diol Key Differences:

  • Methoxy groups at positions 3 and 9 vs. 9 and 10 .
  • Diol groups at positions 2 and 10 vs. 2 and 3 .
    Pharmacology :
  • Acts as a D1-like receptor agonist and D2-like receptor antagonist , showing promise in treating cocaine addiction and schizophrenia .
  • Structural flexibility at C9 allows alkoxy modifications to enhance receptor selectivity .

C9 Alkoxy Analogues of (−)-Stepholidine

Examples include:

  • Compound 22d: 3-Methoxy-9-(pentyloxy)-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol
  • Compound 22f: 3-Methoxy-9-(2-methoxyethoxy)-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,10-diol Key Differences:
  • Replacement of hydroxyl groups at C9 with alkoxy chains (e.g., pentyloxy, methoxyethoxy).
    Pharmacology :
  • 22f shows a yield of 64% and distinct NMR shifts (δ 3.87 ppm for methoxy) .

Tetramethoxy Derivative (CAS 21246482)

Molecular Formula: C₂₇H₃₃NO₁₁ Structure: (13aR)-2,3,10,11-Tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline 2-hydroxy-1,2,3-propanetricarboxylate Key Differences:

  • Additional methoxy groups at positions 2, 3, 10, and 11 .
  • Propanetricarboxylate ester enhances solubility.
    Pharmacology :
  • Increased steric bulk and polarity may reduce receptor binding but improve enzymatic inhibition .

Cissamine (CAS 18556-27-9)

Molecular Formula: C₂₀H₂₄NO₄⁺ Structure: (7S,13aS)-2,9-Dihydroxy-3,10-dimethoxy-7-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolinium Key Differences:

  • Methylation at position 7 creates a quaternary ammonium center.
    Pharmacology :
  • Charged structure limits membrane permeability but may enhance ionic interactions with targets like acetylcholinesterase .

Biological Activity

9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H21NO2
  • Molecular Weight : 327.4 g/mol
  • Synonyms : CHEMBL2314747
  • CAS Number : 47346-21-4

Biological Activity Overview

Research on the biological activity of this compound has indicated various pharmacological properties. Notably, it has been studied for its potential effects on:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties that may protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown promise in cancer research, particularly in inhibiting the growth of tumor cells.

Antioxidant Activity

A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of various isoquinoline derivatives, including 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol. The results demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation levels in vitro.

CompoundIC50 (µM)Reference
9,10-Dimethoxy...15.4Zhang et al., 2021
Ascorbic Acid12.0Zhang et al., 2021

Antimicrobial Activity

Research by Liu et al. (2020) tested the antimicrobial properties of the compound against several pathogens. The study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL respectively.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Cytotoxicity Studies

In a study published by Kim et al. (2022), the cytotoxic effects of the compound were assessed using human cancer cell lines. The findings indicated that it induced apoptosis in breast cancer cells with an IC50 value of 30 µM.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)30Apoptosis induction
HeLa (Cervical)45Cell cycle arrest

Case Studies

  • Case Study on Antioxidant Efficacy : A clinical trial involving elderly participants showed that supplementation with isoquinoline derivatives improved markers of oxidative stress and inflammation.
  • Case Study on Antimicrobial Resistance : A laboratory study highlighted the potential of this compound as a novel agent against antibiotic-resistant strains of bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.